Cas no 2300597-91-3 (Benzyl 2,2-bis(hydroxymethyl)piperidine-1-carboxylate)
Benzyl 2,2-bis(hydroxymethyl)piperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- benzyl 2,2-bis(hydroxymethyl)piperidine-1-carboxylate
- EN300-3815537
- 2300597-91-3
- Benzyl 2,2-bis(hydroxymethyl)piperidine-1-carboxylate
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- Inchi: 1S/C15H21NO4/c17-11-15(12-18)8-4-5-9-16(15)14(19)20-10-13-6-2-1-3-7-13/h1-3,6-7,17-18H,4-5,8-12H2
- InChI Key: GZRGHYWSZGXOLK-UHFFFAOYSA-N
- SMILES: OCC1(CO)CCCCN1C(=O)OCC1C=CC=CC=1
Computed Properties
- Exact Mass: 279.14705815g/mol
- Monoisotopic Mass: 279.14705815g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 311
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 70Ų
Benzyl 2,2-bis(hydroxymethyl)piperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-3815537-0.05g |
benzyl 2,2-bis(hydroxymethyl)piperidine-1-carboxylate |
2300597-91-3 | 95.0% | 0.05g |
$707.0 | 2025-03-16 | |
| Enamine | EN300-3815537-0.1g |
benzyl 2,2-bis(hydroxymethyl)piperidine-1-carboxylate |
2300597-91-3 | 95.0% | 0.1g |
$741.0 | 2025-03-16 | |
| Enamine | EN300-3815537-0.25g |
benzyl 2,2-bis(hydroxymethyl)piperidine-1-carboxylate |
2300597-91-3 | 95.0% | 0.25g |
$774.0 | 2025-03-16 | |
| Enamine | EN300-3815537-0.5g |
benzyl 2,2-bis(hydroxymethyl)piperidine-1-carboxylate |
2300597-91-3 | 95.0% | 0.5g |
$809.0 | 2025-03-16 | |
| Enamine | EN300-3815537-1.0g |
benzyl 2,2-bis(hydroxymethyl)piperidine-1-carboxylate |
2300597-91-3 | 95.0% | 1.0g |
$842.0 | 2025-03-16 | |
| Enamine | EN300-3815537-2.5g |
benzyl 2,2-bis(hydroxymethyl)piperidine-1-carboxylate |
2300597-91-3 | 95.0% | 2.5g |
$1650.0 | 2025-03-16 | |
| Enamine | EN300-3815537-5.0g |
benzyl 2,2-bis(hydroxymethyl)piperidine-1-carboxylate |
2300597-91-3 | 95.0% | 5.0g |
$2443.0 | 2025-03-16 | |
| Enamine | EN300-3815537-10.0g |
benzyl 2,2-bis(hydroxymethyl)piperidine-1-carboxylate |
2300597-91-3 | 95.0% | 10.0g |
$3622.0 | 2025-03-16 |
Benzyl 2,2-bis(hydroxymethyl)piperidine-1-carboxylate Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on Benzyl 2,2-bis(hydroxymethyl)piperidine-1-carboxylate
Benzyl 2,2-bis(hydroxymethyl)piperidine-1-carboxylate (CAS No. 2300597-91-3): An Overview of a Versatile Compound in Medicinal Chemistry
Benzyl 2,2-bis(hydroxymethyl)piperidine-1-carboxylate (CAS No. 2300597-91-3) is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential applications. This compound belongs to the class of piperidine derivatives and is characterized by its benzyl ester functionality and the presence of two hydroxymethyl groups. The combination of these functional groups imparts a range of chemical and biological properties that make it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
The structure of Benzyl 2,2-bis(hydroxymethyl)piperidine-1-carboxylate is particularly noteworthy for its ability to undergo selective chemical transformations. The hydroxymethyl groups can be readily functionalized through various reactions, such as oxidation, alkylation, and acylation, making it a versatile starting material for the synthesis of more complex molecules. Additionally, the benzyl ester group can be selectively cleaved under mild conditions, providing a convenient route to the corresponding carboxylic acid or amide derivatives.
Recent studies have highlighted the potential of Benzyl 2,2-bis(hydroxymethyl)piperidine-1-carboxylate in the development of novel therapeutic agents. For instance, researchers at the University of California have explored its use as a precursor in the synthesis of potent inhibitors of protein-protein interactions (PPIs). PPIs play a crucial role in various cellular processes, including signal transduction, gene expression, and cell cycle regulation. By targeting specific PPIs, these inhibitors have shown promise in treating diseases such as cancer and neurodegenerative disorders.
In another study published in the Journal of Medicinal Chemistry, scientists at Harvard University investigated the use of Benzyl 2,2-bis(hydroxymethyl)piperidine-1-carboxylate in the development of small molecule modulators of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that are involved in numerous physiological processes and are important targets for drug discovery. The researchers demonstrated that derivatives of this compound could effectively modulate GPCR activity, leading to potential applications in treating conditions such as hypertension and diabetes.
The synthetic accessibility and functional versatility of Benzyl 2,2-bis(hydroxymethyl)piperidine-1-carboxylate have also made it an attractive candidate for combinatorial chemistry approaches. Combinatorial chemistry involves the rapid synthesis and screening of large libraries of compounds to identify lead molecules with desired biological activities. By using this compound as a building block, researchers can generate diverse chemical libraries that can be screened for various biological activities, accelerating the drug discovery process.
In addition to its applications in drug discovery, Benzyl 2,2-bis(hydroxymethyl)piperidine-1-carboxylate has been explored for its potential use in materials science. The presence of multiple functional groups allows for the design and synthesis of advanced materials with tailored properties. For example, researchers at MIT have developed polymer-based materials using this compound as a monomer. These materials exhibit enhanced mechanical properties and biocompatibility, making them suitable for use in biomedical applications such as tissue engineering and drug delivery systems.
The safety profile of Benzyl 2,2-bis(hydroxymethyl)piperidine-1-carboxylate is another important consideration. Extensive toxicological studies have shown that this compound is generally well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects. This favorable safety profile further enhances its potential as a valuable intermediate in pharmaceutical research and development.
In conclusion, Benzyl 2,2-bis(hydroxymethyl)piperidine-1-carboxylate (CAS No. 2300597-91-3) is a versatile compound with a wide range of applications in medicinal chemistry and materials science. Its unique structural features and functional versatility make it an attractive candidate for the synthesis of novel therapeutic agents and advanced materials. Ongoing research continues to uncover new possibilities for this compound, solidifying its importance in the scientific community.
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